molecular formula C19H15N5O2S B5626810 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5626810
M. Wt: 377.4 g/mol
InChI Key: CHOCPGUMVUGMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves multiple steps, including the use of MS, IR, CHN, and 1H NMR spectral data to establish compound structures. One study detailed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, showcasing the diversity in structural possibilities and the methods used for synthesis (Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as IR, 1H NMR, and elemental analyses. For compounds within the same family as the target compound, single-crystal X-ray diffraction has been used to confirm the intermediate compounds, highlighting the precision required to determine molecular geometry and structure (Yu et al., 2014).

Chemical Reactions and Properties

The chemical properties of thiadiazole derivatives, which are related to the target compound, have been explored through various reactions, including carbodiimide condensation. These reactions are crucial for creating novel derivatives with potential applications in medicinal chemistry and other scientific areas (Yu et al., 2014).

Physical Properties Analysis

The physical properties of compounds in the same class as the target molecule, such as solubility, melting point, and crystalline structure, are typically characterized using analytical techniques like X-ray crystallography. This information is essential for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes.

Chemical Properties Analysis

Chemical properties, including reactivity with various agents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of research into novel compounds. Studies on thiadiazole derivatives have elucidated their potential as antibacterial agents, showcasing their chemical reactivity and potential applications (Ramalingam et al., 2019).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-21-22-19(27-12)20-17(25)11-24-18(26)9-8-16(23-24)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOCPGUMVUGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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